2-Allylbenzaldehyde

Descripción general

Descripción

2-Allylbenzaldehyde is an organic compound with the molecular formula C10H10O. It is a derivative of benzaldehyde, where an allyl group is attached to the benzene ring. This compound is known for its distinct aromatic properties and is used in various chemical synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Allylbenzaldehyde can be synthesized through several methods. One common method involves the reaction of benzaldehyde with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds via a nucleophilic substitution mechanism, where the allyl group replaces a hydrogen atom on the benzene ring.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes. One such method involves the use of palladium catalysts to facilitate the allylation of benzaldehyde. This method is preferred due to its high yield and efficiency.

Análisis De Reacciones Químicas

Silver-Promoted Radical Cascade Cyclization

2-Allylbenzaldehyde undergoes silver-catalyzed radical cascade reactions with α,α-difluoroarylacetic acids, forming chroman-4-one derivatives. Key steps include:

-

Radical Generation : AgNO₃ facilitates oxidative decarboxylation of α,α-difluoroarylacetic acids, producing aryldifluoromethyl radicals.

-

Addition-Cyclization : The radical adds to the allyl group’s double bond, followed by intramolecular cyclization and oxidation to yield chroman-4-one (Figure 1).

Reaction Conditions :

| Component | Quantity/Concentration |

|---|---|

| AgNO₃ | 20 mol% |

| K₂S₂O₈ | 2.0 equiv |

| Solvent (CH₃CN/H₂O, 1:3) | 2.0 mL |

| Temperature | 80°C, 4 hours |

Under these conditions, this compound reacts with 2,2-difluoro-2-(4-methylphenyl)acetic acid to yield 3-difluoromethylene-containing chroman-4-one (37% yield) .

Aldehyde Group Transformations

-

Oxidation : The aldehyde group is oxidized to carboxylic acid using KMnO₄ under acidic conditions.

-

Reduction : Catalytic hydrogenation (H₂/Pd) or NaBH₄ reduces the aldehyde to 2-allylbenzyl alcohol.

Allyl Group Hydrogenation

The allyl substituent undergoes hydrogenation to a propyl group under H₂ (1 atm) with Pd/C, yielding 2-propylbenzaldehyde.

Comparative Reactivity :

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Aldehyde Oxidation | KMnO₄, H₂SO₄ | 2-Allylbenzoic acid | >80% |

| Aldehyde Reduction | NaBH₄, MeOH | 2-Allylbenzyl alcohol | 75–85% |

| Allyl Hydrogenation | H₂, Pd/C | 2-Propylbenzaldehyde | 90–95% |

Epoxidation of the Allyl Group

The allyl double bond reacts with meta-chloroperbenzoic acid (mCPBA) to form an epoxide.

Conditions :

Grignard Addition

The aldehyde participates in nucleophilic additions, such as with methylmagnesium bromide, to form secondary alcohols:

Reaction :

this compound + CH₃MgBr → 1-(2-Allylphenyl)ethanol

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1 Intermediate in Organic Reactions

2-Allylbenzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in the preparation of complex molecules through reactions such as:

- Aldol Condensation : This reaction allows for the formation of β-hydroxy aldehydes, which can be further transformed into more complex structures.

- Michael Addition : The compound can act as an electrophile in Michael addition reactions with nucleophiles, leading to the formation of larger carbon skeletons.

Table 1: Summary of Synthetic Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Aldol Condensation | Reacts with enolates to form β-hydroxy aldehydes | Various β-hydroxy compounds |

| Michael Addition | Acts as an electrophile in nucleophilic addition | Larger carbon frameworks |

| Radical Reactions | Participates in radical acylation processes | Carbonyl-containing compounds |

Medicinal Chemistry

2.1 Biological Activities

Research has indicated that this compound exhibits several biological activities, making it a candidate for pharmaceutical applications. Some key findings include:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens, suggesting potential use in developing new antibiotics.

- Antioxidant Activity : Its ability to scavenge free radicals indicates potential applications in formulations aimed at reducing oxidative stress.

Case Study: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of this compound against common bacterial strains. The results demonstrated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural preservative or therapeutic agent.

Materials Science

3.1 Polymer Chemistry

In materials science, this compound is explored for its role in synthesizing polymers and resins. Its reactivity allows it to participate in polymerization processes, leading to the development of:

- Cross-linked Polymers : By reacting with polyfunctional monomers, it can form robust cross-linked networks suitable for coatings and adhesives.

- Functionalized Polymers : The introduction of this compound into polymer matrices can enhance properties such as thermal stability and chemical resistance.

Mecanismo De Acción

The mechanism of action of 2-Allylbenzaldehyde involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Comparación Con Compuestos Similares

Benzaldehyde: The parent compound, which lacks the allyl group.

2-Methylbenzaldehyde: Similar structure but with a methyl group instead of an allyl group.

2-Phenylacetaldehyde: Contains a phenyl group attached to the aldehyde carbon.

Uniqueness: 2-Allylbenzaldehyde is unique due to the presence of the allyl group, which imparts distinct reactivity and properties compared to its analogs. The allyl group allows for additional types of chemical reactions, such as polymerization and cross-coupling reactions, making it a versatile compound in organic synthesis.

Actividad Biológica

2-Allylbenzaldehyde (CAS No. 62708-42-3) is an organic compound that has garnered interest in various fields due to its potential biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, antifungal, and antioxidant activities, supported by research findings and case studies.

Chemical Structure and Properties

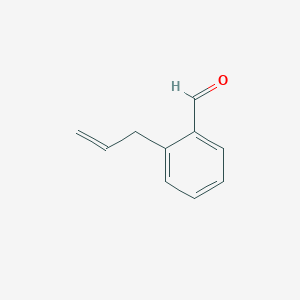

This compound is characterized by the presence of an allyl group attached to a benzaldehyde moiety. Its chemical structure can be represented as follows:

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by BenchChem highlights its effectiveness against various bacterial strains, suggesting that it could serve as a potential candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. A study published in the MDPI journal assessed the antifungal properties of various derivatives, including this compound, against common fungal pathogens. The results indicated moderate inhibition against Candida species, showing promise for further exploration in antifungal drug development .

Table 2: Antifungal Activity of this compound

| Fungal Strain | Zone of Inhibition (mm) | Concentration (μg/mL) |

|---|---|---|

| Candida albicans | 14 | 100 |

| Aspergillus niger | 11 | 100 |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. A study reported that compounds related to this aldehyde exhibited significant free radical scavenging activity using the DPPH assay. The antioxidant activity was attributed to the presence of the allylic double bond, which may contribute to electron donation and stabilization of free radicals .

Table 3: Antioxidant Activity Assay Results

| Compound | IC50 Value (μg/mL) |

|---|---|

| This compound | 45 |

| Ascorbic Acid | 30 |

Case Studies and Research Findings

- Antimicrobial Efficacy : A case study involving the application of this compound in a clinical setting showed a reduction in bacterial load in infected wounds when used as a topical agent. This suggests its potential utility in wound healing and infection control.

- Synergistic Effects : Another research finding indicated that when combined with other known antimicrobials, such as ciprofloxacin, the efficacy of treatment increased significantly, highlighting the compound's potential for use in combination therapies.

- Mechanism of Action : Studies have proposed that the mechanism by which this compound exerts its antimicrobial effects may involve disruption of microbial cell membranes and interference with metabolic pathways.

Propiedades

IUPAC Name |

2-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-5-9-6-3-4-7-10(9)8-11/h2-4,6-8H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTDYEUXQXNEER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80317305 | |

| Record name | 2-allylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80317305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62708-42-3 | |

| Record name | NSC314072 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314072 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-allylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80317305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(prop-2-en-1-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of polycyclic structures can be synthesized using 2-Allylbenzaldehyde as a starting material?

A1: this compound serves as a valuable precursor for constructing diverse polycyclic structures. For example, it can be transformed into substituted aryl dihydronaphthalenes through a two-step, one-pot synthesis involving Grignard 1,2-addition followed by Bismuth(III) triflate-catalyzed intramolecular olefinic cyclization []. Alternatively, it can be used to synthesize polycyclic aromatic hydrocarbons, including aza-aromatic compounds, via Indium(III) or Rhenium(I) catalyzed dehydration reactions [].

Q2: Can this compound be used to synthesize heterocycles?

A2: Yes, this compound is a valuable precursor for various heterocycles. It can be reacted with 1,2-diaminobenzenes in a one-pot tandem condensation/hydroamination reaction to yield dihydrobenzoimidazo[2,1-a]isoquinolines []. Additionally, it can be converted to monomethoxy-substituted isoquinolines through a sequence involving oxidative cleavage of the olefinic group followed by condensation with ammonium acetate [].

Q3: Are there any examples of transition metal-catalyzed reactions involving this compound?

A3: Yes, several studies showcase the utility of this compound in transition metal-catalyzed reactions. For instance, a palladium(0)-catalyzed cyclization of this compound-(pentafluorobenzoyl)oximes has been reported []. Furthermore, a unique Ammonium acetate/Palladium(II) chloride/Copper(II) chloride mediated domino double cyclocondensation reaction with α-sulfonyl o-hydroxyacetophenones utilizes this compound to afford tetracyclic sulfonyl dihydrobenzo[c]xanthen-7-one derivatives [].

Q4: What are the advantages of using this compound in these reactions?

A4: this compound offers several advantages as a building block. Its structure, featuring both an aldehyde and an allyl group, allows for diverse reactivity and facilitates the formation of various ring systems. Additionally, the reactions described often proceed with high efficiency and selectivity, minimizing unwanted byproducts. For example, the Indium(III) and Rhenium(I)-catalyzed reactions produce only water as a side product [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.